2,2'-Ethylenedianiline

Vue d'ensemble

Description

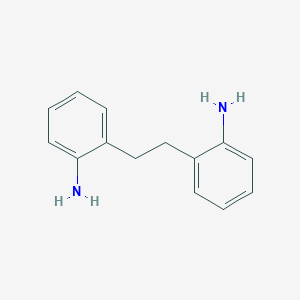

Chemical Structure and Properties 2,2'-Ethylenedianiline (CAS 34124-14-6), also known as 2,2'-(ethane-1,2-diyl)dianiline, is an aromatic diamine with the molecular formula C₁₄H₁₆N₂ (MW: 212.29 g/mol) . It consists of two aniline moieties connected by an ethylene (-CH₂-CH₂-) bridge at the ortho positions of the benzene rings. This structural configuration introduces steric hindrance and reduces symmetry compared to its para-substituted isomer, 4,4'-ethylenedianiline (CAS 621-95-4) . The compound is typically a crystalline powder with a melting point of ~134°C , and it exhibits acute toxicity via inhalation, dermal contact, or ingestion, requiring careful handling .

Applications in Polymer Chemistry this compound is widely used as a chain extender or monomer in synthesizing polyurethanes, polyimides, and epoxy resins. For example, it polymerizes with epoxidized oleic acid derivatives (e.g., HMDO epoxide) to form elastomers devoid of disulfide bonds, enabling comparative studies on self-healing and adhesion properties . Its conformational flexibility also facilitates the synthesis of macrocycles and Schiff base complexes, which exhibit unique photoluminescence behaviors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2’-Ethylenedianiline can be synthesized through the reaction of benzylamine with ethylene dichloride under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

2C6H5CH2NH2+ClCH2CH2Cl→C6H5CH2NHCH2CH2NHCH2C6H5

Activité Biologique

2,2'-Ethylenedianiline (EDA), a compound with the chemical formula C₁₄H₁₆N₂, is a member of the diamine family and is primarily used in the synthesis of various polymers, particularly polyurethanes. Despite its industrial applications, research into its biological activity remains limited. This article aims to provide a comprehensive overview of the biological activity of EDA, summarizing available data, case studies, and research findings.

EDA is synthesized through the reaction of aniline derivatives, often involving condensation reactions. Its structure allows it to participate in various chemical transformations, making it a versatile precursor in polymer chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 224.29 g/mol |

| Boiling Point | 312 °C |

| Melting Point | 54-56 °C |

| Solubility in Water | Poorly soluble |

Toxicity and Irritation

Research indicates that EDA can cause skin and eye irritation upon contact. The compound's toxicity profile has not been extensively studied; however, it is known to exhibit some adverse effects in laboratory settings.

- Skin Irritation : EDA has been shown to irritate skin upon direct contact, necessitating caution during handling.

- Eye Irritation : Similar to skin exposure, contact with eyes can lead to significant irritation.

Case Studies

-

Chronic Toxicity Study :

A study conducted on rodents demonstrated that high doses of EDA resulted in decreased body weight and signs of gastrointestinal distress such as diarrhea. However, no significant changes were noted in organ weights or histopathological findings at lower doses . -

Genotoxicity Assessment :

Genotoxicity studies have indicated that EDA may possess mutagenic properties under certain conditions. While specific mechanisms are not fully elucidated, there are concerns regarding its potential to induce DNA damage .

Table 2: Summary of Biological Effects

| Effect | Observations |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Genotoxicity | Potentially mutagenic |

| Chronic Toxicity | Weight loss, gastrointestinal distress |

Applications De Recherche Scientifique

Polymer Synthesis

2,2'-Ethylenedianiline is primarily used as a building block for synthesizing various polymers, particularly polyurethanes. Its reactivity allows it to participate in condensation reactions with formaldehyde and other agents to form polymeric materials.

- Case Study : A study demonstrated the synthesis of block copolyurethanes using EDA as a chain extender. The resulting materials exhibited superior mechanical properties and thermal stability compared to traditional polyurethanes .

| Polymer Type | Characteristics | Application Area |

|---|---|---|

| Block Copolyurethane | High mechanical strength, thermal stability | Coatings, adhesives, elastomers |

| Polyurethanes | Versatile applications in foams and fibers | Automotive, construction |

Organic Electronics

EDA is utilized in the development of organic electronic materials due to its ability to form conductive polymers. These materials are essential in manufacturing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Research Insight : EDA's role as a precursor in the synthesis of conductive polymers has been highlighted in various studies focusing on enhancing the efficiency of OLEDs.

Catalytic Activity

The compound exhibits catalytic properties that facilitate various organic reactions. Its Lewis base nature allows it to interact with electron-deficient molecules, promoting specific transformations.

- Application Example : EDA has been employed as a catalyst in the synthesis of complex organic compounds, enhancing reaction rates and selectivity.

Analytical Chemistry

In analytical chemistry, EDA serves as a reagent for detecting various substances through molecular imprinting techniques. It is particularly useful in developing sensors for environmental monitoring.

- Case Study : Research has shown that EDA can be used to create molecularly imprinted polymers (MIPs) for detecting pesticides like DDT, demonstrating its utility in environmental applications.

Industrial Production Methods

Recent advancements have focused on optimizing industrial production methods for derivatives of EDA, such as iminodibenzyl, through catalytic deamination processes. This method enhances yield and selectivity while addressing environmental concerns related to energy consumption .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-Ethylenedianiline in laboratory settings?

A common approach involves reacting stoichiometric equivalents of precursors like 4,4'-dihydroxybiphenyl derivatives with amines under reflux conditions. For example, 4,4'-dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde can be reacted with this compound in toluene with formic acid as a catalyst, followed by recrystallization from DMF to achieve high purity (>98%) . Alternative methods include polycondensation with diamines under inert atmospheres, with reaction progress monitored via FT-IR or NMR .

Q. What spectroscopic techniques are effective for characterizing this compound?

Key techniques include:

- FT-IR : Identifies amine (–NH₂) stretching (3440 cm⁻¹) and aromatic C–H vibrations (2922–2854 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) reveals aromatic proton signals at δ 6.8–7.2 ppm and ethylene bridge protons at δ 3.9–4.1 ppm .

- Mass spectrometry (ES+) : Confirms molecular weight (e.g., m/z 1301.7 for Schiff base derivatives) .

Q. How should researchers handle this compound to ensure safety?

Adopt engineering controls (closed systems, local exhaust) and personal protective equipment (PPE):

- Respiratory: Dust respirators compliant with OSHA/NIOSH standards.

- Gloves: Nitrile or neoprene gloves.

- Eye protection: Safety glasses with side shields. Spill management requires neutralization with weak acids (e.g., acetic acid) and disposal in labeled hazardous waste containers .

Q. What role does this compound play in polyimide synthesis?

It acts as a diamine monomer, introducing flexible ethylene (–CH₂–CH₂–) linkages into polymer backbones. This reduces rigidity, enhances solubility, and lowers intermolecular π-π stacking, as evidenced by reduced yellowing in polyimides compared to 4,4'-methylenedianiline-based analogs .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in polymer formation?

Density functional theory (DFT) simulations optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). For example, studies using Gaussian09 with B3LYP/6-31G(d) basis sets correlate experimental FT-IR/NMR data with theoretical vibrational frequencies and charge distribution .

Q. What strategies resolve contradictions in toxicity data across studies?

- Meta-analysis : Pool data from in vitro (e.g., Ames test) and in vivo (rodent hepatotoxicity studies) to assess dose-response relationships.

- Cross-validation : Compare results from HPLC-MS (metabolite identification) and histopathology (liver/kidney damage) .

- Uncertainty quantification : Use Monte Carlo simulations to model variability in exposure pathways .

Q. How does steric hindrance in this compound derivatives affect polymer properties?

Substituting ethylene bridges with bulkier groups (e.g., –S–S– in bis(2-aminophenyl) disulfide) increases steric hindrance, reducing crystallinity and thermal stability (Tg decreases by 15–20°C). This is quantified via DSC and TGA .

Q. What are the challenges in optimizing reaction conditions for high-purity synthesis?

Key challenges include:

- Side reactions : Oxidative coupling of amines, mitigated by inert atmospheres (N₂/Ar).

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted diamine precursors.

- Yield optimization : Catalyst screening (e.g., CoBr₂ vs. Pd/C) improves yields from 26% to >40% .

Q. How to design experiments to assess environmental degradation pathways?

- Photolysis : Expose this compound to UV light (254 nm) in aqueous solutions; monitor degradation via LC-MS.

- Biodegradation : Use soil microcosms with HPLC to quantify metabolite formation (e.g., aniline derivatives) .

Q. What novel applications of this compound are emerging in material science?

Comparaison Avec Des Composés Similaires

Positional Isomers: 2,2' vs. 4,4'-Ethylenedianiline

Key Findings :

- The ortho-substitution in this compound disrupts polymer chain packing, reducing rigidity and improving solubility compared to 4,4'-ethylenedianiline .

- In polyurethane elastomers, replacing 4,4'-ethylenedianiline with this compound decreases mechanical strength but increases conformational diversity in macrocyclic structures .

Diamines with Disulfide Linkages

Key Findings :

- Disulfide-containing diamines outperform this compound in self-healing and reprocessing due to reversible S-S bonds .

- However, this compound-based polymers exhibit better thermal stability under oxidative conditions, as disulfide bonds degrade at high temperatures .

Other Flexible Diamines

Key Findings :

- Ethylene-bridged diamines (e.g., this compound) introduce kinks into polymer chains, reducing crystallinity compared to methylene (-CH₂-) or ether (-O-) bridges .

- This compound-based polyimides show lower CO₂ sorption than microporous polymers derived from rigid diamines like benzidine .

Data Table: Comparative Analysis of Diamines

Propriétés

IUPAC Name |

2-[2-(2-aminophenyl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHQGITXIJDDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187714 | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34124-14-6 | |

| Record name | 2,2′-Ethylenedianiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34124-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034124146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34124-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Ethylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.